molecular formula C12H9NO2S B8456194 (2-Thiophen-2-yl-benzoxazol-6-yl)methanol

(2-Thiophen-2-yl-benzoxazol-6-yl)methanol

Cat. No. B8456194
M. Wt: 231.27 g/mol
InChI Key: KEXXUUUBFFJDOE-UHFFFAOYSA-N
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Patent
US08772323B2

Procedure details

6.1 g (23.53 mmol) methyl 2-thiophen-2-yl-benzoxazole-6-carboxylate are dissolved in 300 ml THF and cooled with dry ice/acetone, then 40 ml (40.00 mmol) of 1M lithium aluminium hydride dissolved in THF are slowly added dropwise. The mixture is stirred for 30 min at 0° C., then 4 ml of water dissolved in 20 ml THF are added dropwise, followed by 4 ml of 4N sodium hydroxide solution and another 4 ml of water. The resulting suspension is mixed with magnesium sulphate and filtered through kieselguhr, the filtrate is concentrated by rotary evaporation i. V. and the residue is purified on silica gel (eluant: cyclohexane/EA).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
methyl 2-thiophen-2-yl-benzoxazole-6-carboxylate
Quantity
6.1 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
4 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:7][C:8]2[CH:14]=[C:13]([C:15](OC)=[O:16])[CH:12]=[CH:11][C:9]=2[N:10]=1.C(=O)=O.CC(C)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>C1COCC1.O>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:7][C:8]2[CH:14]=[C:13]([CH2:15][OH:16])[CH:12]=[CH:11][C:9]=2[N:10]=1 |f:1.2,3.4.5.6.7.8,9.10,11.12|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
methyl 2-thiophen-2-yl-benzoxazole-6-carboxylate
Quantity
6.1 g
Type
reactant
Smiles
S1C(=CC=C1)C=1OC2=C(N1)C=CC(=C2)C(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Seven
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are slowly added dropwise
ADDITION
Type
ADDITION
Details
are added dropwise
FILTRATION
Type
FILTRATION
Details
filtered through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by rotary evaporation i
CUSTOM
Type
CUSTOM
Details
and the residue is purified on silica gel (eluant: cyclohexane/EA)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
S1C(=CC=C1)C=1OC2=C(N1)C=CC(=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.